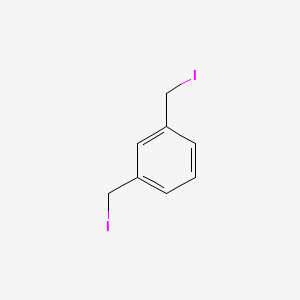
1,3-Bis(iodomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(iodomethyl)benzene is an organic compound with the molecular formula C8H8I2. It consists of a benzene ring substituted with two iodomethyl groups at the 1 and 3 positions. This compound is of interest due to its utility in organic synthesis and its role as a building block for more complex molecules.
Preparation Methods
1,3-Bis(iodomethyl)benzene can be synthesized through a metathesis reaction from its dibromo analogue. The process involves the reaction of 1,3-bis(bromomethyl)benzene with sodium iodide in acetone, resulting in the substitution of bromine atoms with iodine atoms . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Chemical Reactions Analysis
1,3-Bis(iodomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and thiourea.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds. For example, it can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The compound can be reduced to 1,3-bis(methyl)benzene using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Bis(iodomethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including polymers and aromatic compounds.
Material Science: The compound is utilized in the preparation of ionene polymers, which have applications in various fields such as water treatment and drug delivery.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1,3-bis(iodomethyl)benzene in chemical reactions involves the activation of the iodomethyl groups. The iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing nature of the iodine atoms, which makes the carbon atoms more electrophilic and susceptible to nucleophilic attack.
Comparison with Similar Compounds
1,3-Bis(iodomethyl)benzene can be compared with other similar compounds such as 1,2-bis(iodomethyl)benzene and 1,4-bis(iodomethyl)benzene:
1,2-Bis(iodomethyl)benzene: This compound has the iodomethyl groups at the 1 and 2 positions.
1,4-Bis(iodomethyl)benzene: With iodomethyl groups at the 1 and 4 positions, this compound is used in the synthesis of polymers and aromatic spacers.
This compound is unique due to its meta positioning, which influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
7379-87-5 |
|---|---|
Molecular Formula |
C8H8I2 |
Molecular Weight |
357.96 g/mol |
IUPAC Name |
1,3-bis(iodomethyl)benzene |
InChI |
InChI=1S/C8H8I2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |
InChI Key |
XCJLUKSDTOVKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


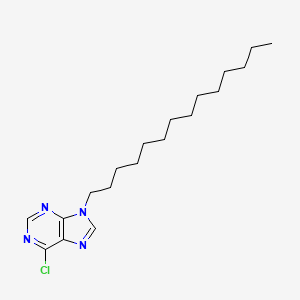
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
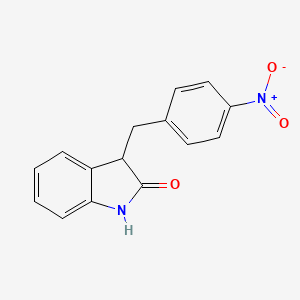
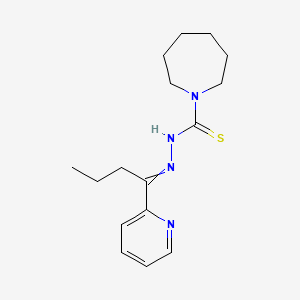
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
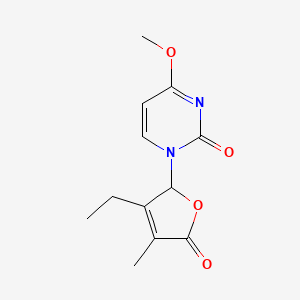
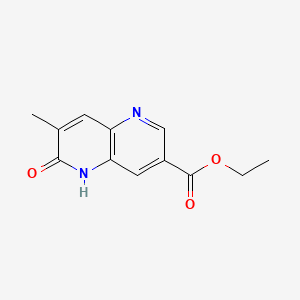
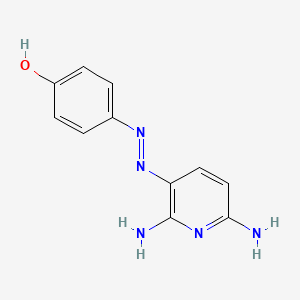
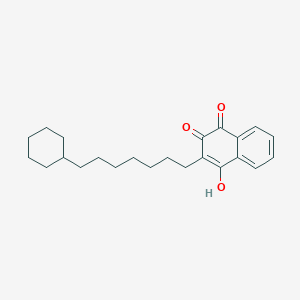
![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)
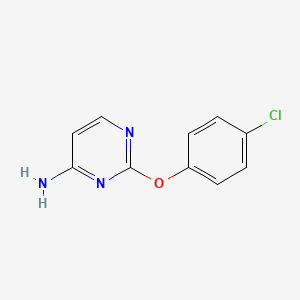
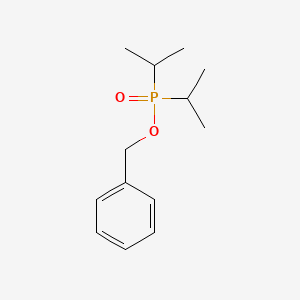
![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
